molecular formula C11H13N5O4S B14534446 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide CAS No. 62631-22-5

2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide

Cat. No.: B14534446
CAS No.: 62631-22-5
M. Wt: 311.32 g/mol
InChI Key: ROIBEAFFMUEOEF-UHFFFAOYSA-N
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Description

2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide is an organic compound characterized by the presence of a sulfonylamino group, an acetyl group, and an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine to form an intermediate, which is then further reacted with acetic anhydride to introduce the acetyl group. Finally, the azide group is introduced using sodium azide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Lithium Aluminum Hydride: Used for reducing the azide group to an amine.

    Acetic Anhydride: Used for acetylation reactions.

Major Products Formed

    Primary Amines: Formed from the reduction of the azide group.

    Isocyanates: Formed from rearrangement reactions.

Scientific Research Applications

2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a precursor for bioactive molecules.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group, in particular, is highly reactive and can participate in nucleophilic substitution and rearrangement reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of the compound.

    Glycine: An amino acid used in the initial synthesis step.

Uniqueness

2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide is unique due to the presence of both sulfonylamino and azide groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and research.

Properties

CAS No.

62631-22-5

Molecular Formula

C11H13N5O4S

Molecular Weight

311.32 g/mol

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetyl azide

InChI

InChI=1S/C11H13N5O4S/c1-8-2-4-9(5-3-8)21(19,20)14-7-10(17)13-6-11(18)15-16-12/h2-5,14H,6-7H2,1H3,(H,13,17)

InChI Key

ROIBEAFFMUEOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)N=[N+]=[N-]

Origin of Product

United States

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